Diethyl {2-oxo-3-[(quinolin-8-yl)oxy]propyl}phosphonate
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Overview
Description
Diethyl {2-oxo-3-[(quinolin-8-yl)oxy]propyl}phosphonate is a chemical compound that belongs to the class of phosphonates. This compound is characterized by the presence of a quinoline moiety attached to a phosphonate group through an oxo-propyl linker. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {2-oxo-3-[(quinolin-8-yl)oxy]propyl}phosphonate typically involves a multi-step process. One common method is the one-pot three-component reaction, which involves the condensation of quinoline derivatives with diethyl phosphite and an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as triethylamine, and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters can help in achieving consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Diethyl {2-oxo-3-[(quinolin-8-yl)oxy]propyl}phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of hydroxyquinoline derivatives.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions, leading to the formation of various substituted phosphonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, hydroxyquinoline derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl {2-oxo-3-[(quinolin-8-yl)oxy]propyl}phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Diethyl {2-oxo-3-[(quinolin-8-yl)oxy]propyl}phosphonate involves its interaction with specific molecular targets and pathways. For example, studies have shown that the compound can induce apoptosis in cancer cells by arresting the cell cycle in the S and G2 stages. This action is mediated through the activation of apoptotic pathways and the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Diethyl {2-oxo-1,2-dihydroquinolin-3-yl}phosphonate
- Diethyl {2-oxo-1,2-dihydroquinolin-3-yl}(phenyl-amino)methyl)phosphonate
Uniqueness
Diethyl {2-oxo-3-[(quinolin-8-yl)oxy]propyl}phosphonate is unique due to its specific structural features, such as the presence of the quinoline moiety and the oxo-propyl linker. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
91521-56-1 |
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Molecular Formula |
C16H20NO5P |
Molecular Weight |
337.31 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-3-quinolin-8-yloxypropan-2-one |
InChI |
InChI=1S/C16H20NO5P/c1-3-21-23(19,22-4-2)12-14(18)11-20-15-9-5-7-13-8-6-10-17-16(13)15/h5-10H,3-4,11-12H2,1-2H3 |
InChI Key |
XEHUJCWXKJCIRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(=O)COC1=CC=CC2=C1N=CC=C2)OCC |
Origin of Product |
United States |
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